Dymanthine
Description
Dymanthine, chemically known as N,N-Dimethyloctadecylamine (CAS: 124-28-7), is a tertiary amine with a long C18 alkyl chain. It is classified as an organonitrogen compound and is structurally characterized by its hydrophobic stearyl group and hydrophilic dimethylamine moiety . This compound hydrochloride has been studied extensively as an anthelmintic agent, particularly against intestinal parasites such as Ascaris lumbricoides and Trichuris trichiura. Clinical trials in the 1960s–1970s demonstrated its efficacy in treating mixed helminth infections, often outperforming older agents like piperazine citrate .
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyloctadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPSCFZYZVSQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1613-17-8 (hydrochloride) | |
| Record name | Dymanthine | |
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DSSTOX Substance ID |
DTXSID4027026 | |
| Record name | N,N-Dimethyl-1-octadecanamine | |
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Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid, mp = 22.89 deg C; [ChemIDplus] Clear yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline] | |
| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |
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| Record name | 1-Octadecanamine, N,N-dimethyl- | |
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| Record name | Dymanthine | |
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CAS No. |
124-28-7 | |
| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dimethyloctadecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-28-7 | |
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| Record name | Dymanthine | |
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| Record name | 1-Octadecanamine, N,N-dimethyl- | |
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| Record name | N,N-Dimethyl-1-octadecanamine | |
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| Record name | Dimantine | |
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| Record name | DYMANTHINE | |
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| Record name | DIMETHYLSTEARYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
FREEZING POINT: 22.89 °C | |
| Record name | DIMETHYLSTEARYLAMINE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Dimantine can be synthesized through the alkylation of octadecylamine with dimethyl sulfate or methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acid by-products .
Industrial Production Methods: In industrial settings, dimantine is produced by the catalytic hydrogenation of nitriles or amides derived from fatty acids. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: Dimantine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylamines.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: Dimantine can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Dimantine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of dimantine involves its interaction with cell membranes due to its amphiphilic properties. The long hydrophobic carbon chain allows it to integrate into lipid bilayers, while the hydrophilic dimethylamine group interacts with the aqueous environment. This dual nature enables dimantine to stabilize emulsions and enhance the permeability of cell membranes .
Comparison with Similar Compounds
Key Properties of Dymanthine:
Comparison with Similar Compounds
This compound belongs to a broader class of tertiary amines and anthelmintic agents . Below is a detailed comparison with structurally and functionally related compounds:
Piperazine Citrate
- Structure : Piperazine is a cyclic amine with a six-membered ring containing two nitrogen atoms.
- Mechanism : Paralysis of helminths via GABA receptor agonism .
- Efficacy : In clinical trials, this compound hydrochloride achieved 85–90% eradication rates in mixed helminth infections, compared to 60–70% for piperazine citrate .
- Advantages : this compound is more effective against Trichuris trichiura and shows fewer side effects (e.g., dizziness, nausea) .
Levamisole and Mebendazole
- Levamisole : A chiral imidazothiazole derivative that acts as a nicotinic acetylcholine receptor agonist.
- Mebendazole : A benzimidazole that inhibits microtubule synthesis.
Structural Analogs: Stearyldimethylamine Derivatives
- Octadecyldimethylamine (CAS: 124-28-7): A synonym for this compound, used industrially as a surfactant .
- Kemamine T-9902 : A commercial variant with similar anthelmintic properties but lower clinical validation .
Research Findings and Clinical Data
Key Studies on this compound
- Chari et al. (1967) : Demonstrated 92% cure rates for this compound hydrochloride in patients with mixed Ascaris and Trichuris infections, compared to 68% for piperazine citrate .
- De Leon et al. (1965) : Found that this compound disrupts glucose absorption in helminths, leading to metabolic collapse .
Limitations and Gaps
- Toxicity: Limited data on long-term safety in humans.
- Resistance: No studies on emerging resistance, unlike benzimidazoles (e.g., mebendazole) .
Data Tables
Table 1: Comparative Efficacy of Anthelmintic Agents
Table 2: Chemical and Pharmacological Properties
| Property | This compound | Piperazine Citrate | Levamisole |
|---|---|---|---|
| Molecular Weight | 297.56 g/mol | 642.73 g/mol | 240.75 g/mol |
| Mechanism | Metabolic disruptor | GABA agonist | Cholinergic agonist |
| Bioavailability | High (lipophilic) | Moderate | High |
| Side Effects | Mild GI distress | Dizziness, nausea | Immunomodulatory |
Biological Activity
Dymanthine, also known as N,N-Dimethyloctadecylamine, is a compound with notable biological activity primarily recognized for its anthelminthic properties . This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in treating various parasitic infections.
| Property | Value |
|---|---|
| CAS Number | 124-28-7 |
| Molecular Formula | CHN |
| Molecular Weight | 297.562 g/mol |
| Density | 0.8 ± 0.1 g/cm³ |
| Boiling Point | 348.5 ± 5.0 °C at 760 mmHg |
| Melting Point | 23 °C |
| Flash Point | 153.8 ± 5.2 °C |
This compound's structure allows it to interact effectively with biological membranes, which is crucial for its function as an anthelmintic agent .
This compound exhibits its biological activity through several mechanisms:
- Anthelminthic Activity : this compound has been shown to be effective against various intestinal helminths. It disrupts the metabolic processes of these parasites, leading to their eventual death .
- Cell Membrane Interaction : The compound's ability to interact with lipid membranes enhances its efficacy in targeting parasites and potentially other pathogens.
- Potential Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, which could be leveraged in broader therapeutic contexts.
Case Studies and Research Findings
-
Anthelmintic Efficacy :
- A study published in ChemSrc highlights this compound's potential in treating multiple intestinal helminthic infestations, indicating significant efficacy in preclinical models .
- Another investigation demonstrated that this compound effectively reduced helminth burden in infected animal models, showcasing its practical use in veterinary medicine.
- Toxicological Profile :
- Comparative Studies :
Applications
This compound is primarily researched for its application in:
- Parasitic Infections : Its primary use remains in the treatment of intestinal helminth infections.
- Drug Development : The compound's interaction with biological membranes positions it as a candidate for developing novel drug delivery systems targeting specific tissues or pathogens.
Q & A
Q. Table 1: Recommended Analytical Techniques for this compound Research
| Research Objective | Techniques | Key Considerations |
|---|---|---|
| Structural Elucidation | NMR, X-ray crystallography, FTIR | Solvent purity, crystal quality |
| Bioactivity Screening | High-throughput screening (HTS), MTT | Cell line selection, DMSO controls |
| Pharmacokinetic Profiling | LC-MS/MS, microdialysis | Plasma protein binding, metabolite ID |
| Mechanistic Studies | RNA-seq, CRISPR-Cas9, SPR | Pathway specificity, kinetic parameters |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
